Tetrakis(dimethylamino)zirconium
Description
Contextualization of Zirconium Precursors in Emerging Technologies
Zirconium-based materials are integral to a variety of emerging technologies due to their desirable properties, such as high thermal stability, a high dielectric constant, and excellent chemical resistance. zircon-association.orgnih.gov In the semiconductor industry, zirconium oxide (ZrO₂), derived from precursors like TDMAZ, is a leading candidate to replace silicon dioxide (SiO₂) as the gate dielectric material in transistors. nih.govgoogle.com This is driven by the continuous miniaturization of electronic components, which demands materials with a higher dielectric constant (high-k) to maintain performance and reduce power leakage. datainsightsmarket.comgoogle.com
The versatility of zirconium precursors extends to other advanced applications, including:
Protective Coatings: Zirconium oxide films provide excellent corrosion and wear resistance, making them suitable for coating medical implants and industrial components.
Catalysis: Zirconium compounds are used as catalysts and catalyst supports in a range of chemical reactions, including polymerization and oxidation processes. zircon-association.org
Optical Coatings: The high refractive index of zirconium oxide makes it useful in the fabrication of optical filters and anti-reflective coatings.
The market for zirconium precursors is expanding, driven by the growing demand from the electronics, aerospace, and energy sectors. datainsightsmarket.com Research and development efforts are focused on creating new precursors with enhanced properties to meet the specific requirements of these advanced applications. datainsightsmarket.com
Academic Significance of Metal-Organic Amido Complexes in Precursor Chemistry
Metal-organic amido complexes, such as TDMAZ, represent a significant class of compounds in precursor chemistry. These molecules contain a central metal atom bonded to one or more amido ligands (NR₂⁻). The nature of the metal-nitrogen bond and the organic groups (R) on the nitrogen atom can be tailored to fine-tune the precursor's properties, including its volatility, thermal stability, and reactivity.
The academic interest in these complexes stems from several key advantages they offer as precursors for thin-film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD):
High Volatility: Many metal-organic amido complexes exhibit sufficient vapor pressure at relatively low temperatures, enabling their efficient transport into the deposition chamber.
Clean Decomposition: They often decompose cleanly, leaving behind minimal carbon contamination in the deposited film. The byproducts are typically volatile and easily removed from the reaction chamber.
Tunable Reactivity: The reactivity of the precursor can be controlled by modifying the steric and electronic properties of the amido ligands. This allows for precise control over the deposition process and the resulting film properties.
The amide groups in these complexes can also play a direct role in surface reactions, for instance by participating in hydrogen bonding, which can influence the selectivity and efficiency of processes like gas separation and catalysis. researchgate.netresearchgate.net The ability to functionalize these frameworks with amine groups has opened up new avenues for designing materials with specific applications in mind. bohrium.comnih.gov
Research Trajectory and Objectives for Tetrakis(dimethylamino)zirconium Investigations
Research on TDMAZ is primarily driven by its application as a precursor for depositing zirconium oxide (ZrO₂) thin films using ALD. nih.govresearchgate.net The main objectives of these investigations are to understand and optimize the ALD process to produce high-quality ZrO₂ films for various applications, particularly in microelectronics.
Key research areas include:
Growth Characteristics: Studies have systematically investigated the growth rate of ZrO₂ films at different deposition temperatures. For instance, the growth per cycle (GPC) was found to decrease as the deposition temperature increases. osti.gov
Reaction Mechanisms: Density functional theory (DFT) calculations have been employed to explore the possible reaction pathways of ZrO₂ ALD using TDMAZ and water as precursors. nih.gov These studies have elucidated the ligand exchange reactions that occur on the substrate surface. nih.govresearchgate.net
Film Properties: Researchers are focused on characterizing the physical and electrical properties of the deposited ZrO₂ films, such as their crystallinity, surface morphology, and dielectric constant. rsc.org For example, films deposited at lower temperatures tend to be amorphous, while higher temperatures lead to crystalline structures. osti.gov
Thermal Stability: Understanding the thermal behavior of TDMAZ is crucial for defining the optimal temperature window for the ALD process. researchgate.net The onset temperature for the decomposition of TDMAZ vapor has been determined to be around 240±10 °C. researchgate.net
ALD Process Parameters for ZrO₂ Deposition using TDMAZ
| Parameter | Value/Range |
| Precursor | This compound (TDMAZ) |
| Oxidant | Water (H₂O), Ozone (O₃), or O₂ plasma nih.govresearchgate.net |
| Deposition Temperature | 50 °C to 275 °C osti.gov |
| Growth per Cycle (GPC) | ~0.7 to 1.8 Å/cycle osti.gov |
| Resulting Film | Zirconium Oxide (ZrO₂) |
This table is interactive. Click on the headers to sort the data.
The ongoing research into TDMAZ aims to provide a deeper understanding of the fundamental chemistry involved in the ALD process, which will enable the development of next-generation electronic devices and other advanced technologies.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethylazanide;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMDRNGBIZOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19756-04-8 | |
| Record name | Zirconium, tetrakis(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019756048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(dimethylamido)zirconium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Ligand Design in Zirconium Amido Chemistry
Historical Evolution of Tetrakis(dimethylamino)zirconium Synthesis Approaches
The foundational chemistry for synthesizing metal amido complexes, including this compound, was established in the mid-20th century. Early methods centered on the reaction of a zirconium halide with an alkali metal amide. The conventional approach involved the salt metathesis reaction between zirconium tetrachloride (ZrCl₄) and lithium dimethylamide (LiNMe₂) in a coordinating solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
Modern Synthetic Protocols and Optimization Strategies
Contemporary synthetic efforts have focused on refining the original salt metathesis route and developing alternative pathways that offer improved safety, efficiency, and environmental profiles. These modern protocols address the challenges of byproduct formation and the use of hazardous reagents.
ZrCl₄ + 4 LiNMe₂ → Zr(NMe₂)₄ + 4 LiCl(s)
A common and optimized protocol involves the in situ preparation of lithium dimethylamide by reacting n-butyllithium (n-BuLi) with dimethylamine (B145610) (HNMe₂) at low temperatures in a non-coordinating hydrocarbon solvent such as n-hexane google.com. Zirconium tetrachloride is then added to this solution. The insoluble lithium chloride (LiCl) byproduct precipitates out of the reaction mixture and can be removed by filtration. This use of a non-coordinating solvent like hexane is a key optimization that prevents the formation of the stable six-coordinate lithium adducts that were problematic in earlier syntheses using ether or THF google.com.
The reaction conditions are critical for achieving high yields. The initial formation of lithium dimethylamide is typically carried out at temperatures ranging from -60°C to -20°C, followed by the addition of ZrCl₄ and a gradual warming to complete the reaction over several hours google.com.
| Parameter | Condition | Purpose | Reference |
| Reactants | Zirconium tetrachloride (ZrCl₄), Dimethylamine (HNMe₂), n-Butyllithium (n-BuLi) | Primary materials for salt metathesis | google.com |
| Solvent | n-Hexane | Non-coordinating medium to prevent adduct formation | google.com |
| Temperature | -60°C to 0°C | Controls reactivity and minimizes side reactions | google.com |
| Reaction Time | 24-30 hours | Ensures complete reaction | google.com |
| Byproduct | Lithium Chloride (LiCl) | Insoluble salt removed by filtration | |
| Yield | 72-80% | Typical reported yield range | google.com |
Transamination, or amine elimination, offers an alternative synthetic pathway that avoids the use of pyrophoric organolithium reagents like n-butyllithium. This approach is considered inherently safer and can reduce the generation of hydrocarbon waste streams associated with n-BuLi. The general principle involves the reaction of a metal halide with an excess of a primary or secondary amine. The reaction is driven by the formation of a volatile ammonium salt byproduct upon elimination.
A modified version of this approach has been developed for the synthesis of this compound. In this method, zirconium tetrachloride is first treated directly with dimethylamine in an alkane solvent google.com. This initial reaction forms an intermediate adduct. Subsequently, a bulkier, less volatile dialkylamine (such as diethylamine or diisopropylamine) is added to the mixture. This second amine acts as a proton shuttle and base, facilitating the elimination of four equivalents of hydrogen chloride as an ammonium salt, driving the reaction to completion to form the final Zr(NMe₂)₄ product google.com. This method circumvents the need for n-butyllithium, significantly enhancing the safety of the industrial production process google.com.
In line with the principles of green chemistry, there is a growing interest in minimizing or eliminating the use of volatile organic solvents in chemical synthesis. While a dedicated solvent-free synthesis for this compound is not widely documented in the literature, related research in zirconium chemistry points to its feasibility. For instance, mechanochemical methods, such as liquid-assisted grinding, and "accelerated aging" techniques using vapor exposure have been successfully employed to create complex zirconium-based metal-organic frameworks (MOFs) without bulk solvents nih.gov.
Furthermore, the use of zirconium tetrachloride as a catalyst in solvent-free Pechmann condensations demonstrates its stability and reactivity under such conditions researchgate.net. These examples suggest that solid-state or neat reactions could be a future direction for the synthesis of Zr(NMe₂)₄, potentially involving the direct reaction of solid ZrCl₄ with gaseous or liquid dimethylamine under controlled pressure and temperature. The primary benefits of such a pathway would be a significant reduction in solvent waste and a simplified purification process. The move away from n-butyllithium, as described in the transamination section, is also a significant step toward a more environmentally conscious process by reducing hazardous waste google.com.
Advanced Purification Techniques for Precursor Purity Control
The utility of this compound, particularly in the microelectronics industry for Atomic Layer Deposition (ALD), is critically dependent on its purity. Trace impurities can compromise the performance of semiconductor devices. Therefore, advanced purification techniques are essential.
This compound is a solid at room temperature with a relatively low melting point and sufficient volatility, making it an excellent candidate for purification by vacuum distillation or sublimation sigmaaldrich.com.
Vacuum Distillation: This is the most commonly cited method for purifying crude this compound after the initial synthesis and filtration of LiCl. The crude product is heated under reduced pressure, allowing the desired compound to vaporize, leaving behind less volatile impurities such as residual salts and decomposition products. The vapor is then condensed and collected as a high-purity liquid that solidifies upon cooling. A typical reported condition for this distillation is collecting the fraction at 110-112°C under a pressure of 4 mmHg google.com.
Sublimation: Sublimation is the phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. This technique is highly effective for separating volatile crystalline solids from non-volatile impurities. For high-purity electronic-grade materials, sublimation can be a superior method to distillation as it can be performed at lower temperatures, reducing the risk of thermal decomposition. The crude solid is heated under a high vacuum, and the resulting vapor crystallizes on a cooled surface, known as a cold finger, to yield very pure crystals chemspider.com. Given that zirconium tetrachloride itself sublimes at 331°C, careful control of temperature and pressure is necessary to separate the product from any unreacted starting material wikipedia.org.
| Property | Value | Significance for Purification | Reference |
| Molecular Formula | C₈H₂₄N₄Zr | - | strem.com |
| Molecular Weight | 267.53 g/mol | - | strem.com |
| Appearance | Pale yellow-greenish crystalline solid | Visual indicator of purity | |
| Melting Point | 57-60 °C | Allows for purification by distillation/sublimation above this temperature | sigmaaldrich.com |
| Boiling Point | 110-112 °C @ 4 mmHg | Key parameter for vacuum distillation | google.com |
Crystallization and Recrystallization for High-Purity Material
This compound (TDMAZ) is a solid, crystalline material, appearing as white to faint yellow crystals. strem.com The purification of this organometallic compound to the high levels required for applications such as atomic layer deposition (ALD) and chemical vapor deposition (CVD) is critical. Recrystallization is a primary technique employed to achieve high-purity solid compounds. mt.com The fundamental principle of recrystallization relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. mt.com
The process for recrystallizing TDMAZ involves dissolving the crude solid product in a minimal amount of a suitable hot solvent to create a saturated solution. mt.com Given that TDMAZ is often synthesized in alkane solvents like n-hexane, n-heptane, or toluene, these are logical choices for recrystallization. google.comgoogle.com The selection of an appropriate solvent is guided by the principle that the desired compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures. mt.com
Once the TDMAZ is fully dissolved in the hot solvent, any insoluble impurities can be removed by hot filtration. Subsequently, the solution is allowed to cool slowly and without agitation. This gradual cooling process reduces the solubility of TDMAZ, promoting the formation of well-defined, pure crystals, while the majority of impurities remain dissolved in the solvent (the mother liquor). The rate of cooling directly impacts the size of the crystals; slower cooling generally yields larger and purer crystals. After crystallization is complete, the purified crystals are separated from the mother liquor via filtration and dried to remove any residual solvent.
In addition to recrystallization, for volatile solids like TDMAZ, sublimation or distillation under reduced pressure are also effective purification methods. google.com The reported boiling point of 80 °C at 0.1 mmHg vacuum underscores its suitability for such techniques. strem.comstrem.com
Table 1: Physical Properties of this compound Relevant to Purification
| Property | Value |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 57-60 °C |
| Boiling Point | 80 °C @ 0.1 mmHg |
| Purity (Puratrem Grade) | 98% (99.99%-Zr) |
This table contains data derived from multiple sources. strem.comstrem.com
Rational Ligand Design Principles for Tailored Precursor Volatility and Reactivity
The chemical and physical properties of zirconium amido precursors, including the parent compound this compound, are profoundly influenced by the nature of the amido ligands attached to the zirconium center. Rational ligand design is a key strategy for tuning these properties to meet the stringent demands of advanced deposition processes like ALD. The primary goals are to control volatility, thermal stability, and reactivity.
Volatility is a critical parameter for CVD and ALD precursors, as they must be transported into the reaction chamber in the gas phase. Volatility is governed by factors such as molecular weight and intermolecular forces. Ligand modification offers a direct route to manipulate these factors:
Steric Bulk: Increasing the steric bulk of the alkyl groups on the nitrogen atom (e.g., replacing methyl groups with ethyl or isopropyl groups) can decrease intermolecular forces, thereby increasing volatility. However, this also increases the molecular weight, which can have a counteracting effect. The optimal ligand size is a balance between these competing factors. harvard.edu
Thermal Stability defines the temperature window for a successful deposition process. The precursor must be volatile enough to be delivered to the substrate but must not decompose in the gas phase before reaching the surface. The low thermal stability of some zirconium alkylamides, for example, can limit the ALD deposition window to lower substrate temperatures (e.g., ~150-275 °C), which may result in higher impurity content and lower film density. researchgate.net Ligand design can enhance thermal stability:
Chelating Ligands: Replacing simple monodentate amido ligands, like the dimethylamido group in TDMAZ, with bidentate or multidentate ligands (e.g., amidinates) can significantly increase the thermal stability of the complex. harvard.eduresearchgate.net This chelate effect reduces the likelihood of ligand dissociation, a common first step in decomposition pathways. For instance, a zirconium amidinate precursor has been shown to have better thermal stability at temperatures above 300°C compared to tetrakis(ethylmethylamino)zirconium. researchgate.net
Elimination of Decomposition Pathways: A key decomposition mechanism for many organometallic compounds is β-hydrogen elimination. Designing ligands that lack β-hydrogens can substantially enhance the thermal stability of the precursor. harvard.edu
Reactivity of the precursor with the substrate and the co-reactant (e.g., water, ozone) is dictated by both steric and electronic effects of the ligands.
Electronic Effects: The electron-donating or -withdrawing properties of the ligand modulate the electron density at the zirconium center and the polarity of the metal-nitrogen bond. acs.orgnih.gov Amido ligands are strong σ-donors, and their basicity influences the reactivity. Modifying the alkyl groups can subtly change the inductive effects, thereby tuning the reactivity of the Zr-N bond toward surface species like hydroxyl groups during an ALD cycle.
Steric Effects: The size of the ligands can sterically hinder the approach of reactants to the metal center, which can affect the reaction rate. acs.orgnih.gov While bulky ligands can enhance stability, they may also slow down the desired surface reactions if they are excessively large.
By systematically modifying the steric and electronic properties of the amido ligands, researchers can develop new zirconium precursors with optimized characteristics—such as higher volatility, a wider ALD temperature window, and tailored reactivity—for depositing high-quality zirconium-based thin films. nih.gov
Table 2: Influence of Ligand Design on Zirconium Amido Precursor Properties
| Ligand Type | Example Ligand | Effect on Volatility | Effect on Thermal Stability | Effect on Reactivity |
| Simple Amido | -N(CH₃)₂ (in TDMAZ) | Moderate | Moderate | High |
| Bulky Amido | -N(C₂H₅)₂ | Potentially Increased | Moderate | Sterically influenced |
| Chelating Amidinate | [(CH₃)C(N-CH₃)₂]⁻ | Generally Lower | Significantly Increased | Modified by chelation |
This table presents a qualitative summary of general trends in ligand design.
Molecular Structure, Electronic Properties, and Spectroscopic Characterization in Research Contexts
Structural Elucidation through Crystallographic Techniques
The precise three-dimensional arrangement of atoms in Tetrakis(dimethylamino)zirconium has been a subject of detailed research, employing sophisticated techniques to map its geometry in both the solid and gas phases.
Single-Crystal X-ray Diffraction for Molecular Geometry Determination
Single-crystal X-ray diffraction is a powerful and definitive technique for determining the precise molecular structure of crystalline solids. chemicalbook.com This method involves directing X-rays onto a single crystal of a substance and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, from which the exact positions of atoms can be determined with high precision. chemicalbook.com
Gas-Phase Electron Diffraction for Structural Parameters
The molecular structure of this compound has been thoroughly investigated using gas-phase electron diffraction (GED). rsc.org This technique is crucial for determining the structure of molecules free from the intermolecular forces present in the solid state. libretexts.org A study utilizing GED found that the experimental data for Zr(NMe₂)₄ is well-fitted by a model where the ZrN₄ core possesses nearly tetrahedral (Td) symmetry. rsc.org Although small deviations towards D₂d symmetry could not be entirely ruled out, the difference was not statistically significant. rsc.org
The study revealed that the C₂N-Zr fragments are planar. rsc.org Key structural parameters were determined with high precision, providing a clear picture of the molecule's geometry in the gas phase.
Interactive Table: Gas-Phase Electron Diffraction Data for this compound rsc.org
| Parameter | Value |
| Bond Distances (rg) | |
| r(Zr-N) | 2.071 (11) Å |
| r(C-N) | 1.461 (4) Å |
| r(C-H) | 1.118 (12) Å |
| Bond Angles (∠α) | |
| ∠C-N-C | 111.2 (11)° |
| ∠N-Zr-N | Assumed as 109.47° |
| ∠N-C-H | 108.7 (30)° |
Note: Values in parentheses represent uncertainties.
Advanced Spectroscopic Probes for Molecular Fingerprinting and Dynamics
Spectroscopic methods are essential for characterizing the structure, connectivity, and dynamic behavior of molecules in solution. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Dynamic Processes
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C). nih.gov
In solution, this compound is expected to exhibit high symmetry. The four dimethylamino [-N(CH₃)₂] ligands are chemically equivalent. Consequently, all 24 methyl protons are also equivalent, as are the 8 methyl carbons. This high degree of symmetry leads to a simplified NMR spectrum.
¹H NMR: A single, sharp resonance is expected for the 24 equivalent protons of the methyl groups.
¹³C NMR: A single resonance is expected for the 8 equivalent methyl carbons.
Interactive Table: Expected NMR Signals for this compound
| Nucleus | Expected Signal | Reason |
| ¹H | One singlet | All 24 methyl protons are chemically equivalent due to molecular symmetry in solution. |
| ¹³C | One resonance | All 8 methyl carbons are chemically equivalent. |
Variable-Temperature (VT) NMR is a critical technique for studying dynamic molecular processes, such as ligand exchange and conformational changes that are rapid on the NMR timescale. nih.gov For a related compound, tetrakis(acetylacetonato)zirconium(IV), the kinetics of ligand exchange were successfully studied using ¹H NMR line-broadening methods.
In this compound, several dynamic processes could be investigated using VT-NMR. At room temperature, rapid rotation around the Zr-N and N-C bonds leads to the observation of single ¹H and ¹³C NMR signals. However, if the temperature is lowered sufficiently, the rotation around the Zr-N bond may become restricted. This restricted rotation would make the two methyl groups on each nitrogen atom diastereotopic (non-equivalent), leading to the broadening and eventual splitting of the single proton resonance into two distinct signals.
By analyzing the changes in the NMR lineshape as a function of temperature, specifically the temperature at which the separate signals coalesce into a single peak, researchers can calculate the activation energy (ΔG‡) for the rotational barrier. This provides fundamental thermodynamic data about the strength and nature of the zirconium-nitrogen bond. nih.gov
Multi-Nuclear NMR (e.g., ¹⁵N) for Zirconium-Nitrogen Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. While ¹H and ¹³C NMR are standard for characterizing the dimethylamino ligands in this compound (TDMAZ), multi-nuclear NMR, particularly ¹⁵N NMR, offers direct insight into the zirconium-nitrogen bond and the electronic environment of the nitrogen atoms.
Nitrogen has two NMR-active isotopes: ¹⁴N and ¹⁵N. huji.ac.il The more abundant isotope, ¹⁴N (99.63% natural abundance), has a nuclear spin of I=1, which gives it a nuclear quadrupole moment. northwestern.edu This property often leads to significant signal broadening in NMR spectra, sometimes to the point where signals are unobservable on high-resolution spectrometers. huji.ac.il In contrast, the ¹⁵N isotope has a nuclear spin of I=½, similar to ¹H and ¹³C, resulting in sharp NMR lines, which are more amenable to high-resolution analysis. wikipedia.org
The primary challenges in ¹⁵N NMR are its low natural abundance (0.37%) and a low gyromagnetic ratio, which together result in very low sensitivity compared to ¹H NMR. wikipedia.org Consequently, acquiring ¹⁵N NMR data often requires ¹⁵N-enriched samples, long acquisition times, or specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or inverse-gated decoupling to enhance signal-to-noise and overcome potential negative Nuclear Overhauser Effects (NOE). northwestern.eduresearchgate.net
In the context of TDMAZ, ¹⁵N NMR spectroscopy can provide valuable data on the Zr-N bond. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. wikipedia.org For TDMAZ, the ¹⁵N chemical shift would fall in the range typical for tertiary aliphatic amines (10 to 100 ppm relative to liquid NH₃). science-and-fun.de Precise measurement of this chemical shift and comparison with related zirconium amide complexes can reveal details about the ionicity and covalent character of the Zr-N bond. Furthermore, the observation of scalar coupling constants (J-coupling) between ¹⁵N and other nuclei, such as ¹H or ¹³C in the methyl groups, can confirm connectivity and provide further structural information. Two-dimensional correlation experiments like ¹H-¹⁵N HMQC or HSQC are often more sensitive alternatives to direct 1D ¹⁵N detection and can definitively assign nitrogen resonances to their attached protons. northwestern.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. youtube.comsu.se When applied to this compound, these methods provide a detailed fingerprint of the molecule, allowing for the identification of specific bonds and functional groups, and for monitoring chemical changes such as thermal decomposition. researchgate.net
Assignment of Zirconium-Ligand and Ligand Internal Vibrations
The IR spectrum of TDMAZ exhibits a series of absorption bands corresponding to the vibrational motions of its constituent atoms. These vibrations can be broadly categorized as ligand-internal modes (vibrations within the dimethylamino group) and zirconium-ligand modes (vibrations involving the Zr-N bonds).
The assignment of these bands is crucial for structural confirmation and for interpreting changes during chemical processes. For the related titanium compound, Tetrakis(dimethylamido)titanium (TDMAT), density functional theory (DFT) calculations have been used to simulate the IR spectrum and aid in the assignment of vibrational modes. researchgate.net A similar approach can be applied to TDMAZ. Key vibrational modes for TDMAZ are found in distinct regions of the infrared spectrum. researchgate.net
A study of TDMAZ by Fourier transform infrared spectroscopy (FTIR) identified several key peaks. researchgate.net For instance, the absorbance at 933.37 cm⁻¹, attributed to the N-C₂ stretching vibration, is prominent and can be used to monitor the concentration of the gaseous precursor. researchgate.net The table below summarizes the assignment of major vibrational bands for TDMAZ based on spectroscopic studies.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Type |
|---|---|---|
| ~2950-2800 | C-H Stretching | Ligand Internal |
| ~1470 | C-H Deformation | Ligand Internal |
| 933.37 | N-C₂ Stretching | Ligand Internal |
| ~600 | Zr-N Stretching | Zirconium-Ligand |
The Zr-N stretching vibration typically appears in the far-infrared region, generally below 600 cm⁻¹. wikipedia.org Its identification is a direct probe of the metal-ligand bond. The ligand-internal vibrations, such as C-H and N-C stretching and bending modes, are found at higher frequencies and are characteristic of the dimethylamino ligands. researchgate.net
In Situ Spectroscopic Monitoring during Decomposition
In situ (in place) spectroscopic monitoring is a vital tool for studying chemical reactions as they occur, providing real-time information on reaction kinetics, mechanisms, and the formation of intermediates. nih.govharvard.edu In situ FTIR spectroscopy is particularly well-suited for monitoring the gas-phase decomposition of precursors like TDMAZ, which is critical for optimizing processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netnih.gov
By monitoring the intensity of characteristic IR absorption bands of TDMAZ as a function of temperature, its thermal stability and decomposition pathways can be determined. In a study using an in situ FTIR cell, the degree of TDMAZ dissociation was monitored by tracking the absorbance of the N-C₂ stretching vibration at 933.37 cm⁻¹. researchgate.net The findings showed that the decomposition behavior is highly dependent on the ambient gas:
In argon (Ar) and nitrogen (N₂) atmospheres, TDMAZ begins to decompose at temperatures above 300°C. researchgate.net
In a hydrogen (H₂) atmosphere, the onset of decomposition is shifted to a higher temperature, above 350°C. researchgate.net
This in situ analysis reveals that gas-phase reactions become significant at these temperatures, which directly impacts the growth rate and properties of thin films deposited using TDMAZ. researchgate.net For example, in Ar or N₂ atmospheres, the ZrN film growth rate decreased rapidly above 300°C, indicating that gas-phase decomposition of the precursor was detrimental to the surface-controlled reaction desired for high-quality film growth. researchgate.net In contrast, under H₂, the growth rate continued to increase with temperature, suggesting a different reaction mechanism. researchgate.net
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. It is an essential tool for characterizing organometallic compounds like TDMAZ, although their air-sensitivity and thermal lability can present challenges. uvic.ca
Electron Ionization (EI) and Chemical Ionization (CI) MS
Electron Ionization (EI) and Chemical Ionization (CI) are two common methods for ionizing molecules in the gas phase for MS analysis. nih.govelectronicsandbooks.com
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and often undergo extensive fragmentation. uvic.ca This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint. For TDMAZ, EI would be expected to produce a molecular ion (M⁺) peak, but its most prominent feature would likely be a series of fragment ions corresponding to the sequential loss of dimethylamino radicals (•N(CH₃)₂). The retention of the characteristic zirconium isotope pattern in the fragment ions would aid in their identification. uvic.ca EI is best suited for volatile, neutral compounds with molecular weights typically below 500 Da. uvic.ca
Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation compared to EI. electronicsandbooks.com In CI, a reagent gas (e.g., methane) is first ionized, and these reagent ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule ([M+H]⁺). uvic.ca Because less energy is transferred during CI, the resulting ions are more stable and less prone to fragmentation. electronicsandbooks.com For TDMAZ, a CI mass spectrum would be expected to show a much more abundant [M+H]⁺ ion and fewer fragment ions, making it easier to determine the molecular weight of the parent compound. electronicsandbooks.com
Thermogravimetric Analysis (TGA) Coupled with MS for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature, providing information on thermal stability and decomposition. northwestern.edu When TGA is coupled with Mass Spectrometry (TGA-MS), the gaseous products evolved during decomposition can be identified in real-time. eag.comperkinelmer.com This hyphenated technique is exceptionally powerful for elucidating thermal decomposition mechanisms. researchgate.net
Similarly, studies on Tetrakis(diethylamido)zirconium (TDEAZr) showed that the primary decomposition products included ethylethyleneimine, diethylamine, acetonitrile, and ethylene (B1197577), resulting from the scission of the zirconium-diethylamido bond and subsequent reactions of the ligand. worldscientific.com Based on these related studies, the thermal decomposition of TDMAZ likely proceeds via the cleavage of the Zr-N bonds, followed by intramolecular hydrogen transfer and rearrangement reactions of the dimethylamino ligands to produce various volatile nitrogen-containing organic species.
| Technique | Analyzed Compound | Observed/Expected Decomposition Products | Reference |
|---|---|---|---|
| TGA-QMS | CpZr(NMe₂)₃ (related compound) | N-ethylmethanimine, Dimethylamine (B145610) | nih.govresearchgate.net |
| TPD-XPS | TDEAZr (related compound) | Ethylethyleneimine, Diethylamine, Acetonitrile, Ethylene | worldscientific.com |
| TGA-MS (Expected) | Zr(NMe₂)₄ | Dimethylamine, Imines (e.g., N-methylmethanimine), and other small hydrocarbons and nitriles. | Inferred |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis in Process Research
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the near-surface region of materials. In the context of processes involving this compound (TDMAZ), such as Atomic Layer Deposition (ALD), XPS provides crucial insights into film composition, impurity levels, and chemical bonding.
When TDMAZ is used as a precursor for depositing zirconium oxide (ZrO₂) films, XPS is employed to analyze the resulting thin films. researchgate.net Studies on ZrO₂ films grown by ALD using TDMAZ and ozone have shown that the deposition temperature influences the film's stoichiometry and purity. researchgate.net For instance, films deposited between 200–250 °C exhibit an O/Zr atomic ratio of 1.85–1.9 and a low carbon impurity content. researchgate.net
The binding energies of the core level electrons are characteristic of each element and their chemical environment. For zirconium, the Zr 3d peak is a key feature in the XPS spectrum. The deconvolution of the Zr 3d peak can reveal the presence of different zirconium chemical states. In stoichiometric ZrN films, for example, the Zr 3d₅/₂ peak corresponding to Zr-N bonds is observed. mdpi.com In contrast, a peak at a lower binding energy would indicate the presence of metallic Zr-Zr bonds. mdpi.com The analysis of the N 1s peak provides complementary information on the nitrogen chemical environment. mdpi.com
In the study of ZrO₂ films, the O 1s signal can be deconvoluted to identify different oxygen species. researchgate.net The main peak is attributed to oxygen in the ZrO₂ lattice (O²⁻), while other components at higher binding energies can indicate the presence of hydroxyl groups (-OH) or adsorbed water (H₂O), which can be present due to air exposure. researchgate.net The binding energies for the Zr 3d₅/₂ and Zr 3d₃/₂ peaks are correlated with the +4 oxidation state of zirconium in the ZrO₂ compound. researchgate.net It has also been noted that the binding energy of the Zr 3d core level can differ between the tetragonal and monoclinic phases of ZrO₂, with the monoclinic phase generally showing a lower binding energy. researchgate.net
XPS is also instrumental in monitoring the surface reactions during ALD. For example, it can be used to study the chemisorption of TDMAZ on a substrate. The analysis of the surface after the TDMAZ pulse can confirm the presence of zirconium and nitrogen from the precursor and the reduction of substrate-related signals. This data, combined with other in-situ techniques, helps to elucidate the reaction mechanisms.
Table 1: Representative XPS Data for Zirconium-Containing Films
| Sample/Condition | Core Level | Binding Energy (eV) | Attributed Species/Chemical State |
| ZrO₂ film from TDMAZ/O₃ ALD | Zr 3d₅/₂ | ~182-183 | Zr⁴⁺ in ZrO₂ |
| O 1s | ~530 | O²⁻ in ZrO₂ | |
| O 1s (shoulder) | ~531-532 | -OH groups | |
| O 1s (shoulder) | ~533 | Adsorbed H₂O | |
| Stoichiometric ZrN film | N 1s | ~397.3-397.4 | N in ZrN |
| Metallic Zirconium | Zr 3d₅/₂ | ~178.1 | Zr-Zr bonds |
Note: The exact binding energies can vary slightly depending on the instrument calibration, charge referencing, and the specific chemical environment.
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment Probing
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. escholarship.org It is a powerful tool for probing the local coordination environment of a specific element in a material, making it highly suitable for studying compounds like TDMAZ and its reaction products. XAS is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). escholarship.org
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. The pre-edge features in the K-edge spectra, for instance, can provide insights into the electronic structure. escholarship.org
The EXAFS region, which extends to higher energies beyond the edge, contains information about the local atomic structure around the absorbing atom. By analyzing the oscillations in the EXAFS spectrum, one can determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers.
In the context of TDMAZ, EXAFS studies can be particularly valuable for characterizing the structure of the molecule itself in different phases and for understanding the structural transformations that occur during deposition processes. For example, an EXAFS study of zirconium alkoxides, which are structurally related to TDMAZ, has been used to investigate their structure during the sol-gel process. dntb.gov.ua
Temperature-dependent EXAFS measurements on nanocrystalline zirconia powders have been performed to study the local structure and dynamics. researchgate.net Such studies can provide information on the mean-square relative displacements of atom pairs, which is related to the vibrational properties of the material.
While specific EXAFS studies solely focused on TDMAZ are not widely reported in the provided search results, the principles of the technique can be applied to understand its structure. An EXAFS analysis of TDMAZ would involve fitting the experimental data to a theoretical model based on an assumed molecular structure. The fitting process would refine parameters such as the Zr-N and Zr-C bond distances and their coordination numbers.
Table 2: Potential EXAFS Parameters for a Hypothetical Analysis of TDMAZ
| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Zr - N | 4 | Value to be determined | Value to be determined |
| Zr - C | 8 | Value to be determined | Value to be determined |
| Zr - H | 24 | Value to be determined | Value to be determined |
This table represents a hypothetical scenario for an EXAFS analysis of TDMAZ. The actual values would need to be determined through experimental data collection and analysis.
Theoretical and Computational Investigations of Electronic Structure and Bonding
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structures, electronic properties, and reaction mechanisms of chemical systems. nih.gov In the study of this compound (TDMAZ), DFT calculations provide valuable insights into its geometry, stability, and reactivity. researchgate.netnih.gov
DFT calculations are used to optimize the molecular geometry of TDMAZ, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. nih.govnih.gov For TDMAZ, a key structural feature is the coordination of the four dimethylamino ligands around the central zirconium atom. DFT can accurately model the steric and electronic interactions that determine this arrangement.
Furthermore, DFT is extensively used to explore the energy landscapes of reactions involving TDMAZ, particularly in the context of ALD. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation energies. researchgate.netnih.gov For the ALD of ZrO₂ using TDMAZ and water, DFT studies have investigated the chemisorption of TDMAZ on hydroxylated surfaces. researchgate.netnih.gov These calculations have shown that the sequential ligand exchange reactions, where the dimethylamino groups of TDMAZ react with surface hydroxyl groups, are energetically favorable. researchgate.net For instance, the first two ligand exchange reactions have been found to be exothermic with low activation energies, while the third is endothermic, suggesting that a surface species with two remaining dimethylamino ligands is the likely intermediate. researchgate.net
Table 3: Selected DFT Calculated Parameters for TDMAZ-Related Reactions
| Reaction Step | System | Calculated Parameter | Value |
| TDMAZ Chemisorption (1st ligand exchange) | TDMAZ on hydroxylated ZrO₂ | Activation Energy | 0.19 eV researchgate.net |
| TDMAZ Chemisorption (2nd ligand exchange) | TDMAZ on hydroxylated ZrO₂ | Activation Energy | 0.24 eV researchgate.net |
| H₂O reaction with aminated surface (1st step) | H₂O on –N(CH₃)₂ terminated surface | Activation Energy | 14.8 kcal/mol nih.gov |
| H₂O reaction with aminated surface (1st step) | H₂O on –N(CH₃)₂ terminated surface | Reaction Energy | -20.5 kcal/mol (exoergic) nih.gov |
Ab Initio Methods for Electronic Configuration and Reactivity Prediction
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a rigorous framework for studying the electronic structure and reactivity of molecules like TDMAZ. acs.org These methods, including Hartree-Fock (HF) and post-HF methods, can be used to predict the electronic configuration, ionization potentials, and electron affinities, which are fundamental to understanding the chemical behavior of the compound.
The ground state electron configuration of the central zirconium atom is [Kr] 4d² 5s². shef.ac.ukperiodictable.one In the TDMAZ molecule, the zirconium atom is in a +4 oxidation state, having formally lost its four valence electrons to form bonds with the four nitrogen atoms of the dimethylamino ligands. k-tree.ruenvironmentalchemistry.com Ab initio calculations can model the molecular orbitals of TDMAZ, showing the distribution of electron density and the nature of the Zr-N bonds. These calculations can also predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is an indicator of the molecule's kinetic stability and reactivity.
Ab initio calculations have been employed to study the reactions of related tetrakis(dimethylamido) complexes. For instance, in the reaction of Ti(NMe₂)₄ with silane, ab initio calculations indicated that the formation of aminosilanes and a titanium hydride species was the favored pathway. acs.org Such computational studies can elucidate reaction mechanisms by identifying intermediates and transition states, providing a level of detail that is often difficult to obtain experimentally. While specific ab initio studies on TDMAZ were not prevalent in the search results, the methodology is directly applicable and would provide a deeper understanding of its electronic properties and reactivity.
Table 4: Electronic Properties of Zirconium
| Property | Value |
| Atomic Number | 40 periodictable.one |
| Electron Configuration | [Kr] 4d² 5s² shef.ac.ukperiodictable.one |
| Oxidation States | +4 (in TDMAZ) k-tree.ruenvironmentalchemistry.com |
| First Ionization Energy | 640.1 kJ/mol periodictable.one |
| Electron Affinity | 41.806 kJ/mol periodictable.one |
Reaction Mechanisms and Thermal/surface Decomposition Pathways
Gas-Phase Decomposition Mechanisms and Intermediates
The behavior of TDMAZ in the gas phase, particularly at elevated temperatures, significantly influences the deposition process, especially in CVD. Homogeneous reactions in the gas phase can lead to particle formation and non-uniform film growth if not properly controlled.
Pyrolysis studies investigate the thermal stability and decomposition behavior of TDMAZ in the absence of co-reactants. In-situ Fourier transform infrared spectroscopy (FTIR) has been utilized to monitor the thermal decomposition of gaseous TDMAZ by observing the absorbance of its characteristic vibrational bands. researchgate.net
Research indicates that the decomposition temperature of TDMAZ is highly dependent on the ambient gas atmosphere. researchgate.net In inert atmospheres such as argon and nitrogen, TDMAZ begins to decompose at temperatures above 300°C. However, in a hydrogen atmosphere, the onset of decomposition is shifted to a higher temperature, starting above 350°C. researchgate.net This difference in thermal stability has direct implications for CVD process windows. For instance, in the CVD of ZrN, the growth rate was observed to decrease rapidly above 300°C in Ar or N₂ atmospheres, suggesting a shift from a surface-reaction-controlled regime to a gas-phase mass transfer limited regime due to precursor decomposition. researchgate.net Conversely, under a H₂ atmosphere, the growth rate continued to increase with temperature, indicating enhanced precursor stability. researchgate.net
Table 1: Decomposition Onset Temperatures for TDMAZ in Various Atmospheres
| Ambient Gas | Decomposition Onset Temperature (°C) |
| Argon (Ar) | > 300 |
| Nitrogen (N₂) | > 300 |
| Hydrogen (H₂) | > 350 |
| Data sourced from in-situ FTIR studies. researchgate.net |
The primary pathway for the decomposition of TDMAZ involves the breaking of the zirconium-nitrogen (Zr-N) bond, leading to the scission of the dimethylamino [-N(CH₃)₂] ligands. During thermal decomposition, these ligands can undergo further reactions to form various volatile byproducts. The primary volatile byproduct formed from the ligand during surface reactions is dimethylamine (B145610) (HN(CH₃)₂). nih.gov In gas-phase pyrolysis for ZrN deposition, the degree of TDMAZ dissociation can be monitored by the infrared absorbance of the stretching vibration at 933.37 cm⁻¹, which corresponds to a specific bond within the TDMAZ molecule. researchgate.net
The scission of the Zr-N bond is a critical step. The energy required for this process and the subsequent pathways of the released ligands are fundamental to the chemistry of the deposition process. While detailed gas-phase byproduct analysis from pyrolysis is complex, studies on surface reactions provide clear evidence for the elimination of the dimethylamino group, which is then stabilized by abstracting a hydrogen atom to form dimethylamine. nih.gov
Surface Reaction Mechanisms in Heterogeneous Deposition Processes
In surface-driven deposition techniques like ALD, the TDMAZ precursor reacts with a functionalized substrate in a self-limiting manner. These surface reactions are fundamental to achieving atomic-level control over film thickness and conformality. The most common ALD process for zirconium oxide involves alternating exposures of TDMAZ and a co-reactant, typically water (H₂O).
The initial step in the ALD cycle is the chemisorption of the TDMAZ molecule onto the substrate surface. For oxide deposition, the surface is typically terminated with hydroxyl (-OH) groups. Density functional theory (DFT) calculations have shown that TDMAZ readily reacts with these surface hydroxyls. nih.govresearchgate.net
During the TDMAZ pulse in an ALD process with water, the primary reaction pathway is a ligand exchange between the dimethylamino groups of the TDMAZ molecule and the hydrogen atoms of the surface hydroxyl groups. nih.gov This reaction results in the formation of a new bond between the zirconium atom and the surface oxygen, while the eliminated dimethylamino ligand abstracts a proton from the surface to form the volatile byproduct dimethylamine (HN(CH₃)₂), which is then purged from the reactor. nih.gov
The reaction can be represented as: Surface-OH* + Zr(N(CH₃)₂)₄ → Surface-O-Zr(N(CH₃)₂)₃* + HN(CH₃)₂
This process can repeat, with more than one ligand being eliminated per precursor molecule. DFT calculations and in-situ studies suggest that after the initial chemisorption, the resulting surface species is primarily O₂Zr(NMe₂)₂*, indicating the elimination of two dimethylamino ligands per TDMAZ molecule. researchgate.net
Table 2: Activation Energies for TDMAZ Ligand Exchange on Hydroxylated ZrO₂ Surface
| Reaction Step | Activation Energy (eV) | Reaction Type |
| First Ligand Exchange | 0.19 | Exothermic |
| Second Ligand Exchange | 0.24 | Exothermic |
| Third Ligand Exchange | - | Endothermic |
| Data sourced from DFT calculations. researchgate.net |
The self-limiting nature of ALD is achieved through surface site blocking. Once the TDMAZ molecule has chemisorbed onto the available reactive sites (e.g., -OH groups), the remaining bulky dimethylamino ligands on the now-tethered zirconium complex sterically hinder other gas-phase TDMAZ molecules from adsorbing nearby. nih.gov
This steric hindrance, combined with the consumption of all available reactive surface sites, effectively stops the reaction after a single monolayer (or sub-monolayer) of the precursor has been deposited. The reaction only proceeds again upon the introduction of the co-reactant (e.g., water), which removes the remaining dimethylamino ligands and regenerates reactive hydroxyl sites for the next TDMAZ pulse. nih.gov The formation of the stable O₂Zr(NMe₂)₂* surface species is a key aspect of this self-limiting behavior, as it represents a saturation point for the precursor half-reaction under typical ALD conditions. researchgate.net
Reactivity with Co-Reactants for Film Formation
The formation of functional thin films from TDMAZ is critically dependent on its reaction with a suitable co-reactant. These reactions are tailored to produce specific materials, primarily zirconium dioxide (ZrO₂) and zirconium nitride (ZrN), which are vital in microelectronics.
Oxidation Reactions with H₂O, O₃, O₂ Plasma, and Peroxides
Zirconium dioxide is a high-k dielectric material, and its deposition using TDMAZ involves carefully controlled oxidation reactions.
With Ozone (O₃): Ozone is a more potent oxidizing agent than water and can be used to deposit ZrO₂ films at lower temperatures. sigmaaldrich.com The use of ozone as a co-reactant generally results in films with lower impurity levels and improved dielectric properties. sigmaaldrich.comstrem.com The reaction mechanism with ozone is also a surface-mediated process, leading to the formation of ZrO₂ and various byproducts. The higher reactivity of ozone can lead to more complete removal of the organic ligands from the TDMAZ precursor.
With O₂ Plasma: Oxygen plasma offers another route to high-quality ZrO₂ films, particularly in plasma-enhanced ALD (PEALD). The plasma contains highly reactive oxygen radicals that readily react with the adsorbed TDMAZ molecules. This process can achieve high growth rates and good film properties even at reduced temperatures. sigmaaldrich.comresearchgate.net In-situ mass spectrometry has identified typical combustion byproducts like CO₂, CO, NO, and H₂O during the O₂ plasma step, indicating a more complete decomposition of the precursor ligands compared to thermal processes. researchgate.net
With Peroxides: While less common, hydrogen peroxide (H₂O₂) can also serve as an oxidant. The decomposition of hydrogen peroxide can be catalyzed by the zirconium center, potentially forming highly reactive hydroxyl radicals that drive the oxidation of the TDMAZ ligands. cymitquimica.com This can lead to the formation of ZrO₂ films, although the specific reaction pathways and film qualities are less documented compared to H₂O, O₃, and O₂ plasma processes.
Nitridation Reactions with NH₃ or N₂ Plasma
Zirconium nitride is a hard, conductive, and thermally stable material used for diffusion barriers and hard coatings. Its deposition from TDMAZ relies on nitridation reactions.
With Ammonia (B1221849) (NH₃): The reaction of TDMAZ with ammonia is a common method for depositing ZrN films via CVD. The process involves a transamination reaction where the dimethylamino ligands of TDMAZ are displaced by amino groups from the ammonia, releasing dimethylamine. americanelements.com The thermal decomposition behavior of TDMAZ is significantly influenced by the ambient gas. In argon or nitrogen atmospheres, TDMAZ begins to decompose above 300°C, whereas in a hydrogen atmosphere, the decomposition starts at a higher temperature of around 350°C. organic-chemistry.org This suggests that the presence of a reducing agent like hydrogen can influence the nitridation process.
With N₂ Plasma: Plasma-enhanced ALD using a nitrogen-containing plasma, such as N₂ or a forming gas (N₂/H₂) plasma, is an effective method for depositing high-quality ZrN films at lower temperatures. sigmaaldrich.com The reactive nitrogen species generated in the plasma readily react with the TDMAZ precursor on the substrate surface. This allows for precise control over film thickness and composition, which is crucial for applications in microelectronics. sigmaaldrich.com
Reduction Reactions for Metallic Zirconium Deposition
The deposition of pure metallic zirconium films from TDMAZ is less common than the deposition of its oxide or nitride. This is because it requires the complete removal of the nitrogen-containing ligands without incorporating oxygen or nitrogen into the film. This can be a challenging process. One potential route is the use of a strong reducing agent in a CVD or ALD process. Hydrogen plasma, containing atomic hydrogen, has been explored for the reduction of metal oxides and nitrides and could potentially be used to reduce TDMAZ to metallic zirconium under specific conditions. organic-chemistry.org However, detailed studies focusing solely on the reduction of TDMAZ to metallic zirconium are limited in the available literature.
Solvent-Mediated Reactions and Solution-Phase Stability Studies
The behavior of TDMAZ in solution is a critical aspect of its synthesis, purification, and use in solution-based deposition techniques.
TDMAZ is known to be sensitive to moisture and air, readily hydrolyzing to form zirconium oxides and dimethylamine. researchgate.net Therefore, its synthesis and handling are typically carried out under inert atmospheric conditions, often using dry, aprotic solvents like n-hexane or toluene. researchgate.net The use of ether-based solvents like tetrahydrofuran (B95107) during synthesis can sometimes lead to the formation of stable adducts, which may affect the purity and yield of the final product. researchgate.net
The thermal stability of TDMAZ in the solution phase is an important consideration for its storage and use. While detailed quantitative studies on its long-term stability in various organic solvents are not extensively reported, its sensitivity to protic solvents like alcohols is expected to be high, leading to alcoholysis reactions and the formation of zirconium alkoxides. The stability of related silyl (B83357) ethers is known to be pH-dependent, with increased hydrolysis rates under both acidic and basic conditions, a principle that can be broadly applied to the moisture sensitivity of TDMAZ. The compound is generally stored under refrigeration and in an inert atmosphere to minimize degradation. strem.com
Applications in Advanced Materials Deposition Technologies
Atomic Layer Deposition (ALD) of Zirconium-Containing Thin Films
Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting chemical reactions. TDMAZ is a widely used precursor for the ALD of zirconium-containing films due to its high reactivity and good thermal properties. atomiclimits.comresearchgate.net
The success of the ALD process hinges on precise control of several parameters, including temperature, precursor pulse times, and purge durations. The "ALD temperature window" defines the range of temperatures where the deposition is self-limiting and the growth rate is stable.
For TDMAZ, when used with water (H₂O) as the co-reactant, a deposition temperature range of 150–250 °C is often utilized. rsc.org One study established a stable ALD window between 200°C and 250°C for depositing ZrO₂ using TDMAZ and ozone (O₃). researchgate.net Below this window, precursor condensation can occur, while at temperatures above it, the precursor may begin to thermally decompose, leading to uncontrolled, CVD-like growth. atomiclimits.com
The duration of the precursor and co-reactant pulses, as well as the intervening purge cycles, are optimized to ensure complete surface reactions and removal of byproducts. For the TDMAZ and water process, typical pulse times might be 0.2 seconds for TDMAZ and 0.04 seconds for water, with purge times of 10 seconds after each precursor pulse to ensure no gas-phase reactions occur. researchgate.net In plasma-enhanced ALD (PEALD) for zirconium nitride (ZrN), a TDMAZ pulse of 0.10 seconds has been used, followed by a much longer purge of 12 seconds. researchgate.net The optimization of these timings is crucial for achieving high-quality films and is dependent on the specific reactor geometry and process conditions. atomiclimits.com
A hallmark of ALD is the linear growth behavior, where the film thickness increases proportionally with the number of deposition cycles. atomiclimits.com The growth per cycle (GPC) is a key metric of the ALD process. For TDMAZ, the GPC is highly dependent on the deposition temperature and the co-reactant used.
When using TDMAZ and water, the GPC for ZrO₂ has been observed to decrease as the temperature increases. For instance, one study reported a GPC of approximately 1.81 Å/cycle at 50°C, which linearly decreased to about 0.8 Å/cycle at 225°C. researchgate.net Another study using TDMAZ and ozone as precursors found a relatively constant deposition rate of 0.125 nm/cycle (1.25 Å/cycle) within the ALD temperature window of 200–250 °C. researchgate.net
Crucially, the process must exhibit saturation, meaning that beyond a certain pulse length, the GPC no longer increases. This confirms the self-limiting nature of the surface reactions. For the TDMAZ/O₃ process, a growth rate of about 1.25 Å/cycle was observed to saturate when the TDMAZ pulse time was longer than 200 ms, verifying the self-limiting growth characteristic. researchgate.net
Table 1: Growth Per Cycle (GPC) of ZrO₂ using TDMAZ at Various Temperatures
| Temperature (°C) | Co-reactant | GPC (Å/cycle) | Source |
|---|---|---|---|
| 50 | H₂O | ~1.81 | researchgate.net |
| 150 | H₂O | 1.21 | researchgate.net |
| 200-250 | O₃ | 1.25 | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the headers.
In the first half-reaction, TDMAZ is introduced to a hydroxylated surface (-OH groups). The TDMAZ molecule reacts with these surface groups through sequential ligand exchange reactions. researchgate.net Density Functional Theory (DFT) calculations have shown that the first two dimethylamino (-NMe₂) ligands of the TDMAZ molecule are readily released with low activation energies, reacting with the surface hydroxyls to form volatile dimethylamine (B145610) (HN(CH₃)₂) as a byproduct. researchgate.netnih.gov The third ligand exchange is typically endothermic, meaning the stable surface species after the TDMAZ pulse is likely a zirconium atom bonded to the surface oxygen and retaining two of its original dimethylamino ligands. researchgate.net
The reaction can be generalized as:
Surface-OH* + Zr(NMe₂)₄ → Surface-O-Zr(NMe₂)₃* + HNMe₂
Surface-OH* + Surface-O-Zr(NMe₂)₃* → Surface-(O)₂-Zr(NMe₂)₂* + HNMe₂
In the second half-reaction, the water precursor is pulsed into the chamber. The H₂O molecules react with the remaining dimethylamino groups on the surface, releasing more dimethylamine and regenerating the hydroxylated surface for the next ALD cycle. nih.gov This reaction process is more complex and can involve several pathways, including further ligand exchange and coupling reactions. nih.gov
TDMAZ is not only used for depositing binary oxides like ZrO₂ but is also a critical component in the synthesis of more complex, multi-component materials such as ternary oxides. These materials are important for applications like high-performance memory devices. researchgate.net
Ternary oxides, such as hafnium zirconium oxide (HfZrO), are typically grown by combining the ALD cycles of the individual binary oxides into a "supercycle". For example, to create a HfZrO film, a set number of HfO₂ cycles using a hafnium precursor (like TEMAH) and an oxidant are performed, followed by one or more ZrO₂ cycles using TDMAZ (or a related precursor like TEMAZr) and an oxidant. researchgate.net The composition of the final ternary oxide film can be precisely controlled by adjusting the ratio of the cycles of the different metal precursors within the supercycle. This approach allows for the engineering of materials with specific dielectric properties tailored to the device requirements.
Chemical Vapor Deposition (CVD) for Zirconium Material Synthesis
Chemical Vapor Deposition is another key technology for producing thin films, where volatile precursors react or decompose on a heated substrate surface. TDMAZ is also employed as a precursor in various CVD techniques due to its volatility.
Various CVD reactor configurations are used for material deposition, and the choice depends on the desired film properties and substrate type. These include atmospheric pressure CVD (APCVD), low-pressure CVD (LPCVD), and plasma-enhanced CVD (PECVD).
TDMAZ has been used in metal-organic CVD (MOCVD) to synthesize zirconium-based materials. In MOCVD, the transport of the precursor vapor to the substrate surface is a critical step. This is influenced by the reactor pressure, temperature gradients, and gas flow dynamics. The design of the reactor, which can range from horizontal tube reactors to showerhead designs, aims to provide a uniform flux of the precursor to the substrate to ensure homogenous film growth.
One specific example is the use of TDMAZ in a hot-wall, inverted fluidized bed CVD (FB-CVD) reactor to produce zirconium nitride (ZrN) coatings. In this setup, the precursor undergoes thermal decomposition at temperatures between 500 to 550 K. The fluidization of substrate particles ensures that all surfaces are coated uniformly. Low-temperature CVD using TDMAZ and H₂S has also been demonstrated to deposit zirconium(IV) sulfide (B99878) (ZrS₂) films on flexible polymer substrates in a continuous-flow reactor. This highlights the versatility of TDMAZ in different CVD environments and reactor setups.
Kinetic Modeling of CVD Growth Rates
The kinetics of Chemical Vapor Deposition (CVD) are crucial for controlling film thickness, uniformity, and properties. The growth rate of films deposited using TDMAZ is strongly dependent on process parameters, most notably the substrate temperature. The relationship between temperature and growth rate typically reveals different rate-limiting regimes.
Research into the deposition of ZrN films from TDMAZ has identified distinct kinetic regimes based on the substrate temperature. researchgate.net At lower temperatures (below 300°C), the film growth is in a surface reaction-limited regime . In this mode, the rate of deposition increases with temperature because the surface reactions, such as precursor adsorption and decomposition, are the slowest step and are accelerated by thermal energy. researchgate.net
However, as the temperature rises above a certain point (e.g., 300°C), the growth rate can become independent of temperature or even decrease. This indicates a transition to a gas-phase mass-transfer-limited regime . In this regime, the limiting factor is the rate at which precursor molecules can travel from the bulk gas flow to the substrate surface. At these higher temperatures, surface reactions are so fast that they consume the precursor as soon as it arrives. A further increase in temperature can sometimes lead to a decrease in the growth rate due to increased desorption of the precursor from the surface or undesirable gas-phase reactions and nucleation before the precursor reaches the substrate. researchgate.net
The ambient gas used during the process also influences these kinetics. Studies have shown different transition temperatures between the kinetic regimes when using different ambient gases like Argon (Ar), Nitrogen (N₂), or Hydrogen (H₂), highlighting the complexity of the CVD process chemistry. researchgate.net
| Temperature Range (°C) | Kinetic Regime | Observed Growth Rate Behavior | Primary Limiting Factor |
|---|---|---|---|
| < 300 | Surface Reaction-Limited | Increases with temperature | Rate of precursor decomposition on the surface |
| > 300 | Mass-Transfer-Limited | Decreases with temperature | Rate of precursor diffusion to the surface |
Plasma-Enhanced CVD (PECVD) and Remote Plasma ALD (RPALD) Applications
Plasma-enhanced deposition techniques are employed to lower the thermal budget of the deposition process, enabling the growth of high-quality films at temperatures compatible with sensitive substrates. Tetrakis(dimethylamino)zirconium is frequently used in Plasma-Enhanced Atomic Layer Deposition (PEALD), a cyclic variant of CVD that offers atomic-level control over film thickness. plasma-ald.com
In a typical PEALD process for zirconium oxide, a cycle consists of a TDMAZ pulse followed by an inert gas purge, and then a pulse of a plasma-activated oxidant (e.g., O₂ plasma), followed by another purge. The plasma provides highly reactive species that facilitate the ligand-exchange reactions at lower temperatures than required for purely thermal processes.
Remote Plasma ALD (RPALD) is an advancement where the plasma is generated away from the substrate. This configuration is particularly beneficial as it prevents high-energy plasma ions from bombarding and potentially damaging the substrate or the growing film. It also reduces the concentration of gas-phase radicals in the immediate vicinity of the substrate, which can help minimize impurities in the film. For instance, in the deposition of nitride films, remote plasma of ammonia (B1221849) (NH₃) or nitrogen/hydrogen mixtures can effectively remove the dimethylamido ligands from the chemisorbed TDMAZ molecules, leading to cleaner films with lower carbon content compared to direct plasma processes. mdpi.com The use of TDMAZ in PEALD has been documented for applications in microelectronics, such as the deposition of high-k dielectric layers. plasma-ald.com
| Technique | Key Advantage | Role of Plasma | Typical Application with TDMAZ |
|---|---|---|---|
| PECVD/PEALD | Lower deposition temperature | Generates reactive species (e.g., oxygen radicals) to facilitate ligand removal | Deposition of ZrO₂ high-k dielectric films |
| RPALD | Reduces plasma-induced damage and film contamination | Provides reactive species while keeping the substrate out of the plasma glow region | Growth of high-purity ZrN or ZrO₂ films |
Area-Selective Deposition (ASD) and Patterning Strategies Utilizing Zirconium Amido Precursors
Area-selective deposition (ASD) is a bottom-up patterning technique that restricts film growth to specific regions of a substrate. This is often achieved by chemically modifying the surface to have "growth" and "non-growth" areas. Zirconium amido precursors like TDMAZ are involved in these strategies, primarily in the context of ALD.
One common ASD strategy involves the use of chemical inhibitors or self-assembled monolayers (SAMs) that selectively bind to one surface material (e.g., SiO₂) but not another (e.g., silicon or a metal). This bound layer passivates the surface, blocking the adsorption and reaction of the ALD precursors. For example, aminosilanes have been investigated as inhibitors for the ASD of various materials. researchgate.net These inhibitors can selectively deactivate hydroxyl-terminated surfaces (like SiO₂) against subsequent ALD, including the deposition of materials chemically similar to zirconia, such as hafnium oxide (HfO₂). researchgate.net The principle relies on the inhibitor molecule blocking the reactive -OH surface sites that are necessary for the initial chemisorption of the TDMAZ precursor.
Another approach involves leveraging the inherent chemical differences between two materials on a patterned substrate. The TDMAZ precursor may have a higher reactivity or sticking coefficient on one surface compared to another, leading to selective nucleation and growth. In some cases, TDMAZ is used to deposit a uniform ZrO₂ layer, which then itself can act as a surface for the selective deposition of other materials. acs.org These methods are critical for fabricating next-generation nanoelectronic devices without relying on traditional, and often more complex, lithography and etching steps.
Application as a Precursor for Solution-Based Processing (e.g., Sol-Gel, Spin Coating)
Solution-based processing techniques like sol-gel and spin coating are widely used for depositing oxide films due to their simplicity and low cost. These methods typically involve the hydrolysis and condensation of a metal-organic precursor in a solvent to form a "sol" (a colloidal solution), which then evolves into a "gel" (a solid network). mdpi.com
However, This compound is not a suitable precursor for conventional sol-gel or other aqueous or alcohol-based solution processing methods. The primary reason lies in its chemical properties. TDMAZ is extremely reactive towards protic solvents, especially water. Its safety information includes hazard classifications indicating that it reacts violently with water, often releasing flammable gases. sigmaaldrich.com
This high reactivity leads to rapid and uncontrolled precipitation of zirconium hydroxide/oxide species upon contact with water, rather than the slow, controlled hydrolysis and condensation reactions that are essential for forming a stable sol and a uniform gel network.
The preferred precursors for the sol-gel synthesis of zirconia are typically zirconium alkoxides, such as zirconium n-propoxide or zirconium isopropoxide, or zirconium salts like zirconium tetrachloride and zirconium nitrate. researchgate.net These compounds exhibit more moderate and controllable reaction rates with water, often managed by using chelating agents, catalysts, or controlling the water-to-precursor molar ratio, which is fundamental to successful sol-gel processing. researchgate.net Therefore, while TDMAZ excels in the gas-phase environment of CVD and ALD, its chemistry is incompatible with the solution-phase environment of traditional sol-gel synthesis.
Comparative Analysis with Alternative Zirconium Precursors
Advantages and Disadvantages of Amido Ligands vs. Alkoxide or Halide Precursors in Deposition
The nature of the ligand attached to the central zirconium atom profoundly influences the precursor's behavior during deposition processes. Amido ligands, such as the dimethylamino groups in TDMAZ, present a unique profile of benefits and drawbacks compared to alkoxide and halide ligands.
A key requirement for CVD and ALD precursors is adequate volatility to ensure efficient transport to the substrate surface. At the same time, they must possess sufficient thermal stability to avoid decomposition in the gas phase before reaching the substrate.
Metal amide precursors like TDMAZ are generally more volatile than many other zirconium precursors. harvard.edu TDMAZ is a solid at room temperature with a melting point between 57-60°C and can be sublimed at 80°C under a vacuum of 0.1 mm Hg. strem.comstrem.comsigmaaldrich.com This allows for reproducible vaporization and delivery. harvard.edu However, its thermal stability can be a limiting factor. Studies show that in inert atmospheres (argon, nitrogen), TDMAZ begins to decompose above 300°C, while decomposition starts above 350°C in a hydrogen atmosphere. researchgate.net The onset temperature for the decomposition of its vapor on a heated surface is approximately 240°C. researchgate.net
In contrast, zirconium halides, such as Zirconium(IV) chloride (ZrCl₄), are typically solids with much higher sublimation temperatures, requiring higher process temperatures for sufficient vapor pressure. This can be a disadvantage for temperature-sensitive substrates. Alkoxide precursors, like zirconium tert-butoxide, offer a middle ground but can also have thermal stability issues. The choice of precursor often involves a trade-off between volatility and the desired deposition temperature window. rsc.org
| Precursor Type | Example Compound | Typical State | Volatility | Thermal Stability / Decomposition |
|---|---|---|---|---|
| Amido | Tetrakis(dimethylamino)zirconium (TDMAZ) | Solid | High (Boiling point 80°C at 0.1 mmHg) strem.comstrem.com | Decomposes >240-300°C researchgate.net |
| Halide | Zirconium(IV) chloride (ZrCl₄) | Solid | Low (Sublimes at 331°C) | High |
| Alkoxide | Zirconium tert-butoxide (Zr(OᵗBu)₄) | Solid | Moderate | Can have low thermal stability researchgate.net |
The byproducts generated during deposition reactions are a crucial concern as they can incorporate into the growing film as impurities, degrading its quality.
The reaction of TDMAZ with water, a common co-reactant in ALD, primarily produces dimethylamine (B145610) (HN(CH₃)₂). nih.govresearchgate.net This is a relatively clean reaction, but incomplete reactions can lead to carbon and nitrogen contamination in the resulting film. mdpi.com When TDMAZ is used as a single-source precursor for zirconium nitride (ZrN), it often results in high carbon contamination. mdpi.com
Halide precursors, particularly ZrCl₄, produce hydrogen halides (e.g., HCl) as byproducts when reacted with water. These byproducts are corrosive and can etch the growing film or the substrate. harvard.edu Furthermore, residual halides (e.g., chlorine) are a major source of contamination in films deposited at lower temperatures, which can be detrimental to the electrical properties of the device. harvard.edu
Alkoxide precursors generate alcohols as byproducts. While generally less harmful than hydrogen halides, they can also lead to carbon and oxygen-related impurities if the reaction is not complete. The primary advantage of amido precursors like TDMAZ is the avoidance of halide contamination, which is a significant issue for many microelectronic applications. harvard.eduresearchgate.net
Ligand Effects on Reactivity and Film Growth Characteristics
The ligand type directly dictates the precursor's reactivity and the subsequent characteristics of the deposited film. Metal amides, including TDMAZ, are known for their high reactivity, especially with hydroxylated surfaces. harvard.edu This high reactivity stems from the nature of the metal-nitrogen bond and facilitates low-temperature deposition processes. harvard.edunih.gov The reaction mechanism for TDMAZ in ALD involves ligand exchange where the dimethylamino groups react with surface hydroxyl groups to form dimethylamine. nih.govresearchgate.net This process allows for the deposition of smooth, highly conformal films with precise thickness control, a hallmark of ALD. harvard.edu
The growth rate of films from TDMAZ is highly dependent on temperature. For ZrO₂ ALD using TDMAZ and water, the growth rate was observed to decrease almost linearly as the temperature increased, from about 1.81 Å/cycle at 50°C to 0.8 Å/cycle at 225°C. researchgate.net
In contrast, halide precursors often require higher temperatures to achieve sufficient reactivity and to drive off impurities, which can lead to the formation of crystalline, rougher films. harvard.edu The reactivity of alkoxide precursors can be tuned by the choice of the alkyl group, but they can be less reactive than amides. The specific ligands employed can have subtle but significant effects on catalyst performance and reactivity, demonstrating a clear structure-reactivity relationship. acs.org
Research on Hybrid Precursor Systems Incorporating this compound
To fine-tune the properties of precursors for specific applications, research has explored hybrid systems. These systems can involve creating mixed-ligand complexes on a single zirconium center or using multiple distinct precursors during the deposition process.
One approach involves synthesizing complexes that contain both amido ligands and other types of ligands. For instance, the reaction of TDMAZ with a mono(imino)pyrrole ligand results in a mixed-ligand complex, (L₂)₂Zr(NMe₂)₂, where two amido ligands are substituted. uea.ac.uk Such modifications aim to balance volatility, stability, and reactivity.
Another area of research focuses on synthesizing mixed-ligand complexes of Zirconium(IV) with different donor atoms like sulfur, nitrogen, and oxygen. lp.edu.uanih.govresearchgate.net These studies create novel molecular structures with potentially unique decomposition pathways for depositing materials like ZrS₂. lp.edu.ua For example, heteroleptic complexes containing both amidate and amido ligands have been synthesized and studied. researchgate.net
Furthermore, research into mixed-metal oxide thin films sometimes employs clusters containing zirconium as single-molecule precursors. For example, a dodecanuclear {Zr⁶Co⁶} core cluster has been synthesized and studied for its potential in depositing complex mixed-metal oxides under milder conditions than traditional high-temperature procedures. rsc.org These advanced precursor designs aim to achieve atomically precise materials for next-generation electronics and catalysis. rsc.orgnd.edu
Challenges and Future Research Directions in Tetrakis Dimethylamino Zirconium Chemistry
Development of Novel Synthetic Routes with Improved Atom Economy
The predominant commercial synthesis of TDMAZ involves a salt metathesis reaction between zirconium tetrachloride (ZrCl₄) and a lithium or sodium salt of dimethylamine (B145610), such as lithium dimethylamide (LiNMe₂). A common method involves reacting dimethylamine with n-butyllithium to generate lithium dimethylamide, which is then reacted with zirconium tetrachloride. google.comgoogle.com
The reaction is typically represented as: ZrCl₄ + 4 LiN(CH₃)₂ → Zr[N(CH₃)₂]₄ + 4 LiCl
While effective, this route suffers from poor atom economy. The formation of four equivalents of lithium chloride (LiCl) salt as a stoichiometric byproduct represents a significant waste stream that requires separation and disposal. Furthermore, the process often utilizes hazardous and pyrophoric reagents like n-butyllithium, which presents safety risks and handling challenges, particularly for large-scale industrial production. google.com
Future research is critically focused on developing "salt-free" or more atom-economical synthetic pathways. Key areas of exploration include:
Transamination Reactions: This approach involves the reaction of a zirconium precursor with an excess of a volatile amine, such as dimethylamine, eliminating a different, more volatile amine or other small molecule, driving the reaction to completion. This avoids the formation of salt byproducts.
Direct Synthesis from Zirconium Metal: Investigating the direct reaction of zirconium metal with dimethylamine under specific catalytic conditions could offer a highly atom-economical route, although likely requiring harsh reaction conditions.
Alternative Zirconium Starting Materials: Exploring zirconium precursors other than halides, such as zirconium alkoxides, could open pathways to different reaction mechanisms, like alcohol elimination, which are inherently more atom-efficient than salt metathesis. Research into metal-free amidation and the synthesis of amides from esters or other precursors could provide inspiration for these new routes. nih.govresearchgate.netnih.gov
Improving the atom economy and safety profile of TDMAZ synthesis is essential for reducing manufacturing costs, minimizing environmental impact, and ensuring a more sustainable supply chain for this vital ALD precursor.
Exploration of New Co-Reactants and Deposition Synergies
The majority of research on TDMAZ-based ALD has utilized water (H₂O) or ozone (O₃) as the co-reactant to deposit zirconium oxide (ZrO₂) films. researchgate.netrsc.org While effective, these standard co-reactants limit the types of materials that can be deposited and the properties that can be achieved. The future of TDMAZ chemistry involves moving beyond simple oxides and exploring new synergies with a wider range of co-reactants.
A significant area of development is the deposition of zirconium nitride (ZrN), a material valued for its conductivity, thermal stability, and use as a diffusion barrier. researchgate.net Plasma-Enhanced ALD (PEALD) using TDMAZ with a forming gas (a mixture of H₂ and N₂) plasma has been successfully demonstrated for depositing conductive ZrN films at low temperatures. researchgate.netplasma-ald.com This process highlights the potential of using plasma-activated species as co-reactants to access different material compositions.
Future research directions in this area include:
Novel Plasma Chemistries: Investigating a wider array of plasma co-reactants, including pure nitrogen, ammonia (B1221849) (NH₃), or hydrocarbon plasmas, to deposit zirconium nitrides, carbides (ZrC), or carbonitrides (ZrCN) with tailored properties.
Alternative Oxygen Sources: While water and ozone are common, other oxygen sources like oxygen plasma, nitrous oxide (N₂O), or hydrogen peroxide could offer different reaction kinetics, lower deposition temperatures, or reduced impurity incorporation in ZrO₂ films. mdpi.com
Doping and Mixed-Metal Oxides: Using TDMAZ in combination with other metal-organic precursors and a single co-reactant to deposit doped zirconia or complex ternary/quaternary oxides. This requires careful management of precursor chemistries to avoid gas-phase reactions and achieve controlled composition.
Single-Source Precursors: Developing heterometallic single-source precursors that contain both zirconium and another metal in one molecule could simplify the deposition of bimetallic oxides. nih.gov
Advanced In-Situ Characterization Techniques for Real-Time Process Monitoring
A deeper understanding of the complex surface reactions that govern ALD is key to optimizing processes and designing better precursors. Traditional post-deposition (ex-situ) analysis provides an integrated picture of the final film, but it misses the dynamic, real-time evolution of the surface chemistry during each ALD cycle. Advanced in-situ characterization techniques are crucial for closing this knowledge gap.
Techniques such as quartz crystal microgravimetry (QCM), spectroscopic ellipsometry (SE), and Fourier-transform infrared (FTIR) spectroscopy have been applied to TDMAZ ALD. For instance, in-situ SE can monitor the film growth per cycle in real-time. researchgate.net In-situ calorimetry has also provided insights into the thermodynamics of the TDMAZ and water surface reactions. The future lies in integrating more sophisticated and multiple in-situ techniques simultaneously to obtain a more complete picture of the reaction mechanisms.
Key future research directions include:
Real-Time Mass Spectrometry: Integrating mass spectrometry directly into the ALD reactor exhaust to monitor the evolution of reaction byproducts (e.g., dimethylamine) during both the precursor and co-reactant pulses, providing direct evidence of ligand removal.
Synchrotron-Based X-ray Techniques: Employing in-situ X-ray photoelectron spectroscopy (XPS) or X-ray absorption spectroscopy (XAS) to probe the chemical state and bonding environment of the surface species at each stage of the ALD cycle.
Vibrational Spectroscopies: Further development and application of in-situ FTIR and Raman spectroscopy to identify surface functional groups and how they change after each half-reaction. nih.gov
Correlative Analysis: Combining multiple in-situ techniques (e.g., SE and mass spectrometry) to correlate changes in film thickness with the specific chemical reactions occurring. This multi-modal approach can provide a much richer understanding of growth and inhibition mechanisms.
These advanced in-situ methods will provide invaluable data for validating reaction mechanisms proposed by computational models and for rapidly screening new co-reactants and process conditions.
Computational Design and Prediction of Next-Generation Zirconium Precursors
The traditional approach to developing new ALD precursors has often relied on experimental trial and error. However, the increasing power of computational chemistry, particularly Density Functional Theory (DFT), offers a predictive and rational design-based approach to accelerate the discovery of next-generation precursors.
DFT calculations have already been successfully used to explore the reaction pathways of TDMAZ with hydroxylated surfaces, detailing the ligand exchange mechanisms. nih.gov This computational insight provides a theoretical foundation for understanding the existing process. The true potential of this approach lies in its predictive power. Researchers can now design novel zirconium precursor molecules in silico and predict their key properties before undertaking challenging and costly synthesis.
Future research will heavily leverage computational modeling to:
Screen New Ligands: Systematically evaluate a wide range of organic ligands to understand how modifications to the ligand structure (e.g., steric bulk, electron-donating/withdrawing groups) will affect the precursor's volatility, thermal stability, and reactivity.
Predict Reaction Energetics: Calculate the reaction energies and activation barriers for both the desired surface reactions and potential decomposition pathways. This allows for the pre-screening of candidates to identify those with a favorable ALD window.
Model Precursor-Surface Interactions: Simulate the adsorption and reaction of new precursor candidates on various substrate surfaces to predict their chemisorption behavior and potential for self-limiting growth.
Guide Synthetic Efforts: Use computational results to prioritize the synthesis of the most promising precursor candidates, saving significant time and resources in the lab. For example, by understanding the degradation mechanism of TDMAZ, new ligands can be designed to block that specific pathway. nih.gov
This synergy between computational prediction and experimental validation represents the most efficient path toward discovering novel zirconium precursors with enhanced stability, reactivity, and performance, tailored for the demands of future electronic devices.
Q & A
Q. What synthesis methods are commonly employed for preparing high-purity TDMAZ, and how do these methods impact its reactivity in atomic layer deposition (ALD)?
TDMAZ is synthesized via ligand substitution reactions involving zirconium tetrachloride and dimethylamine derivatives. High-purity grades (>99%) are critical for ALD applications to minimize impurities in oxide films. The ligand coordination geometry (tetrahedral) and steric hindrance of dimethylamino groups influence precursor volatility and surface reactivity during ALD cycles .
Q. How is TDMAZ characterized to ensure suitability for thin-film deposition processes?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand integrity and purity.
- Thermogravimetric Analysis (TGA) : To assess decomposition temperature and volatility.
- X-ray Diffraction (XRD) : For crystalline phase identification in deposited films.
- Mass Spectrometry (MS) : To detect byproducts during ALD reactions .
Q. What are the primary applications of TDMAZ-derived zirconium oxide (ZrO₂) in electronic devices?
TDMAZ is used in ALD to fabricate high-κ dielectric layers for:
- Neuromorphic devices : ZrO₂ films exhibit ferroelectric properties under specific thermal treatments, enabling synaptic plasticity emulation .
- High Electron Mobility Transistors (HEMTs) : ZrO₂ dielectric layers reduce gate leakage currents by up to 40% compared to SiO₂ .
Advanced Research Questions
Q. What mechanistic insights explain ligand exchange dynamics during ALD using TDMAZ and water?
Density functional theory (DFT) studies reveal two stages:
Surface Hydroxylation : TDMAZ reacts with hydroxylated surfaces via ligand substitution, releasing dimethylamine (HN(CH₃)₂).
Water Pulse : H₂O reacts with aminated surfaces through coupled ligand exchange and condensation, forming Zr-O-Zr bridges.
Side reactions, such as incomplete ligand removal, can introduce defects, altering film crystallinity and electrical properties .
Q. How do experimental parameters (e.g., pulse duration, temperature) affect ZrO₂ film properties in ALD?
Optimized ALD parameters for TDMAZ-derived ZrO₂ films include:
| Parameter | Optimal Range | Impact on Film Properties |
|---|---|---|
| TDMAZ Pulse Duration | 0.25–0.5 s | Longer pulses increase ligand saturation |
| H₂O Pulse Duration | 10–15 s | Insufficient H₂O leads to carbon residue |
| Deposition Temperature | 250–300°C | Higher temps enhance crystallinity |
Deviations from these ranges result in non-stoichiometric ZrO₂, affecting dielectric constants (κ ≈ 20–25) .
Q. How do contradictions in dielectric properties arise when comparing ZrO₂ films from TDMAZ vs. zirconium tert-butoxide (ZTB) precursors?
- TDMAZ-derived films : Oxygen-deficient due to carbon contamination from dimethylamino ligands, leading to negative charge trapping in HEMTs .
- ZTB-derived films : Excess oxygen introduces positive fixed charges, altering threshold voltages.
Hybrid ALD processes combining both precursors can balance charge neutrality, improving device stability .
Q. What strategies mitigate safety risks associated with TDMAZ handling in laboratory settings?
- Storage : Under inert gas (Ar/N₂) to prevent hydrolysis, which generates flammable dimethylamine .
- Spill Management : Use dry sand (avoid water) to neutralize spills, followed by disposal as hazardous waste .
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and fume hoods are mandatory during handling .
Q. How does thermal annealing influence the phase evolution of TDMAZ-derived ZrO₂ in neuromorphic devices?
Post-deposition annealing at 400–500°C induces a monoclinic-to-tetragonal phase transition, enhancing ferroelectric polarization (Pr ≈ 10 μC/cm²). However, excessive temperatures (>600°C) cause grain growth, increasing leakage currents .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile discrepancies in ALD growth rates reported for TDMAZ across studies?
Variations arise from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
